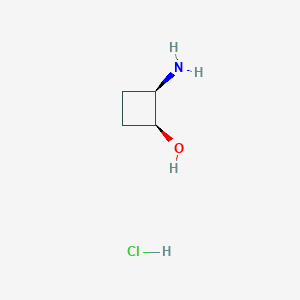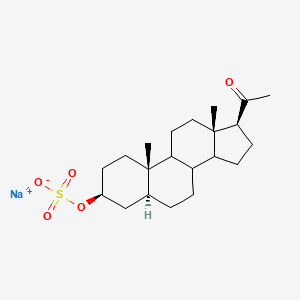
6,8-Dichloro-octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-octanoate is a colorless to pale yellow liquid . It is an intermediate in the synthesis of α-Lipoic acid and its derivatives . It is also an important organic intermediate for the synthesis of lipoic acid, a powerful antioxidant .
Synthesis Analysis
The synthesis of 6,8-Dichloro-octanoate involves the reaction of 6-hydroxy-8-chloro-octanoic acid ethyl ester with chlorinated reagent solid phosgene in dichloroethane as the organic solvent . The reaction is carried out at a specific temperature and molar ratio, followed by vacuum distillation. .Molecular Structure Analysis
The molecular formula of 6,8-Dichloro-octanoate is C10H18Cl2O2 . It has a molecular weight of 241.15 Da .Chemical Reactions Analysis
6,8-Dichloro-octanoate can be used as a starting material in the synthesis of 6-selenolipoic acid and α-lipoic acid derivatives . These derivatives show potent anticancer activity .Physical And Chemical Properties Analysis
6,8-Dichloro-octanoate has a density of 1.1±0.1 g/cm3 . Its boiling point is 288.5±30.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.6 mmHg at 25°C . The flash point is 105.1±23.6 °C . The index of refraction is 1.456 .Aplicaciones Científicas De Investigación
Synthesis of Anticancer Agents
6,8-Dichloro-octanoate: is utilized as a starting material in the synthesis of 6-selenolipoic acid and α-lipoic acid derivatives . These compounds have shown potent anticancer activity, making them valuable in the development of new cancer treatments.
Preparation of DL-α-Lipoic Acid
The compound serves as an intermediate in the preparation of 6,8-Dibenzylmercaptooctanoic acid . This is a crucial step in the synthesis of DL-α-lipoic acid , an antioxidant that plays an important role in cellular metabolism and has potential therapeutic applications.
Antioxidant Research
Ethyl 6,8-dichlorooctanoate: is an important organic intermediate for the synthesis of lipoic acid . Lipoic acid is a powerful antioxidant with significant health benefits, including potential applications in treating oxidative stress-related diseases.
Chemical Intermediate
This chemical is used in various synthetic pathways as an intermediate. For example, it can be transformed into ethyl 5,7-dichloroheptanoate , which is another intermediate for synthesizing different organic compounds .
Synthesis of Dithiolane Derivatives
6,8-Dichloro-octanoate: is also a precursor for the synthesis of 7-Bromo-1,3-dichloroheptane . This compound is an intermediate in the preparation of DL-1,2-dithiolane-3-butanesulfonamide , which has potential applications in pharmaceuticals.
Development of Antitumor and Antiviral Drugs
The compound’s derivatives are used in the production of drugs with antitumor and antiviral properties. For instance, it’s related to the synthesis of 2,6-Dichloropurine riboside , an antitumor and antiviral agent effective against infections caused by mycoplasma .
Safety And Hazards
Direcciones Futuras
6,8-Dichloro-octanoate may be used as a starting material in the synthesis of 6-selenolipoic acid and α-lipoic acid derivatives, which show potent anticancer activity . It may also be used as a starting material to synthesize 6,8-Dibenzylmercaptooctanoic acid, an intermediate for the preparation of DL-α-lipoic acid .
Relevant Papers The relevant papers retrieved indicate that 6,8-Dichloro-octanoate is an important organic intermediate for the synthesis of lipoic acid . It is also used as a starting material in the synthesis of 6-selenolipoic acid and α-lipoic acid derivatives .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 6,8-Dichloro-octanoate can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Octanoic acid", "Thionyl chloride", "Sodium hydroxide", "Chlorine gas" ], "Reaction": [ "Step 1: Octanoic acid is reacted with thionyl chloride to form octanoyl chloride.", "Step 2: The resulting octanoyl chloride is then treated with sodium hydroxide to form octanoic acid again, along with sodium chloride.", "Step 3: Chlorine gas is bubbled through the octanoic acid solution to form 6,8-Dichloro-octanoic acid.", "Step 4: The final step involves the esterification of 6,8-Dichloro-octanoic acid with ethanol to form 6,8-Dichloro-octanoate." ] } | |
Número CAS |
41443-60-1 |
Nombre del producto |
6,8-Dichloro-octanoate |
Fórmula molecular |
C₈H₁₄Cl₂O₂ |
Peso molecular |
213.1 |
Sinónimos |
6,8-Dichlorooctanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)


![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)
![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)
